7-Acridinesulfonamide, 3-amino-
Description
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Properties
CAS No. |
64046-85-1 |
|---|---|
Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
6-aminoacridine-2-sulfonamide |
InChI |
InChI=1S/C13H11N3O2S/c14-10-2-1-8-5-9-6-11(19(15,17)18)3-4-12(9)16-13(8)7-10/h1-7H,14H2,(H2,15,17,18) |
InChI Key |
XGOMGJMAAOSFKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)S(=O)(=O)N)N |
Origin of Product |
United States |
Contextualization Within Acridine Chemistry and Sulfonamide Research
The significance of 7-Acridinesulfonamide, 3-amino- is best understood by examining its constituent parts: the acridine (B1665455) nucleus and the sulfonamide functional group. Acridines are a class of nitrogen-containing heterocyclic aromatic compounds known for their diverse biological activities. researchgate.net Their planar structure allows them to intercalate between the base pairs of DNA, a mechanism that underpins their use as anticancer and antimicrobial agents. researchgate.netnih.gov The acridine core is a privileged pharmacophore in medicinal chemistry, serving as a versatile scaffold for developing drugs targeting a wide range of diseases, including cancer, malaria, and Alzheimer's disease. researchgate.netrsc.org
Sulfonamides, on the other hand, represent a cornerstone of modern chemotherapy. openaccesspub.org Since the discovery of their antibacterial properties in the 1930s, sulfonamide-based drugs have been developed for a vast array of therapeutic applications, including diuretic, hypoglycemic, anticonvulsant, and anti-inflammatory uses. researchgate.netwikipedia.org The sulfonamide group's ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial growth, is the basis for the antibacterial action of sulfa drugs. wikipedia.org The facile synthesis and broad spectrum of biological activities make sulfonamides a highly attractive functional group in drug design. researchgate.net
The hybridization of the acridine scaffold with a sulfonamide moiety, as seen in 7-Acridinesulfonamide, 3-amino-, creates a molecule with the potential for synergistic or novel biological activities, drawing from the properties of both parent classes. researchgate.net
Rationale for Investigating the 7 Acridinesulfonamide, 3 Amino Scaffold
The primary motivation for investigating the 7-Acridinesulfonamide, 3-amino- scaffold lies in its potential as a lead compound for the development of new therapeutic agents. nih.gov The combination of the DNA-intercalating acridine (B1665455) core and the biologically active sulfonamide group presents a unique opportunity for designing molecules with enhanced or novel pharmacological profiles. researchgate.netresearchgate.net
Key areas of interest for this scaffold include:
Anticancer Activity: Acridine derivatives are well-established as potential anticancer agents due to their ability to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for cell replication. researchgate.net The addition of a sulfonamide group can modulate this activity and potentially target other pathways involved in cancer progression. researchgate.net
Antimicrobial Properties: Both acridines and sulfonamides possess antimicrobial properties. researchgate.netwikipedia.org Hybrid molecules like 7-Acridinesulfonamide, 3-amino- are therefore explored for their potential to combat bacterial and parasitic infections, including those that have developed resistance to existing drugs. nih.gov
Neurodegenerative Diseases: Research has shown that some acridine-sulfonamide hybrids exhibit inhibitory activity against enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE). researchgate.net This suggests a potential therapeutic application for this class of compounds in managing neurodegenerative disorders.
The presence of an amino group at the 3-position and a sulfonamide group at the 7-position of the acridine ring provides specific sites for chemical modification. This allows for the synthesis of a library of analogs to conduct structure-activity relationship (SAR) studies, which are crucial for optimizing the scaffold's biological activity and pharmacokinetic properties. nih.gov
Historical and Contemporary Research Paradigms for Acridinesulfonamide Analogs
Established Synthetic Pathways for the 7-Acridinesulfonamide Core Structure
The construction of the fundamental acridine tricycle is a well-established field in organic chemistry. Two of the most prominent methods are the Bernthsen acridine synthesis and the Ullmann condensation.
The Bernthsen acridine synthesis , first reported in the late 19th century, involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride. pharmaguideline.comwikipedia.org The reaction requires high temperatures, often between 200-270 °C, and can take up to 24 hours to complete. wikipedia.org The mechanism proceeds through the generation of an acyl chloride intermediate, which then undergoes a Friedel-Crafts-type acylation and subsequent cyclization to form the 9-substituted acridine. youtube.com While effective, this method can result in low yields, especially when polyphosphoric acid is used as a catalyst to lower the reaction temperature. wikipedia.org
The Ullmann condensation provides another versatile route to the acridine core. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an arylamine to form a diarylamine, which can then be cyclized to an acridone. ajrconline.orgscribd.com The acridone is subsequently converted to the corresponding acridine. The classic Ullmann reaction often requires harsh conditions, including high temperatures (around 200°C) and polar aprotic solvents like DMF or DMSO. ajrconline.orgmagtech.com.cn The rate of the reaction is significantly influenced by the solvent and the nature of the halogen on the aromatic ring. ajrconline.org A key intermediate in forming the acridine ring via this method is often an N-phenylanthranilic acid, which is cyclized in the presence of an acid catalyst. ajrconline.orgarabjchem.org
Novel Approaches in the Synthesis of 7-Acridinesulfonamide, 3-amino- and its Derivatives
Modern synthetic chemistry has sought to improve upon the classical methods, focusing on milder conditions, better yields, and greater functional group tolerance. For the synthesis of substituted acridines, including those with amino and sulfonamide groups, several novel strategies have been developed.
Recent advancements have included palladium-catalyzed reactions. For instance, a new route to 9-chloroacridines utilizes triflates of salicylic (B10762653) acid derivatives in a Buchwald-Hartwig amination, followed by cyclization. nih.gov Another novel approach involves the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine, which leads to the formation of 9-substituted acridines. mdpi.com
The synthesis of sulfonamide derivatives has also seen significant innovation. One-pot methods have been developed for the synthesis of sulfonamides from thiols and disulfides in water, eliminating the need for organic solvents and bases. rsc.org Furthermore, novel acridine derivatives containing amino acid moieties have been prepared for use in solid-phase peptide synthesis, showcasing the versatility of the acridine scaffold. nih.gov A recent study also detailed the synthesis of acridine bis-sulfonamide derivatives, highlighting pathways to introduce the sulfonamide group onto the acridine core. rsc.org
Optimization of Reaction Conditions and Yields in Acridinesulfonamide Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and byproducts. Key parameters that are often adjusted include temperature, solvent, catalyst, and reactant concentrations.
In the context of the Bernthsen synthesis , it has been shown that while zinc chloride requires high temperatures, using polyphosphoric acid can lower the temperature, albeit with a decrease in yield. wikipedia.orgontosight.ai Recent research has demonstrated that microwave irradiation can significantly reduce reaction times and improve yields in the Bernthsen reaction. youtube.com For example, using p-toluenesulfonic acid as a catalyst under microwave irradiation in a solvent-free environment has been reported as a green and efficient modification. researchgate.net
For the Ullmann condensation , the choice of solvent is critical, with polar aprotic solvents like DMF and DMSO known to increase the nucleophilicity of arylamines and thus facilitate the reaction. ajrconline.org The use of specific ligands can also accelerate copper-catalyzed Ullmann condensations. magtech.com.cn The development of parallel synthesis strategies has allowed for the rapid generation of libraries of 9-aminoacridine (B1665356) derivatives, where purification protocols using solid-phase extraction (SPE) with ion-exchange resins have been optimized to isolate the final products. nih.gov
The following table summarizes key optimization parameters for acridine synthesis:
| Synthetic Method | Parameter | Traditional Conditions | Optimized/Novel Conditions | Effect of Optimization |
|---|---|---|---|---|
| Bernthsen Synthesis | Catalyst/Temperature | Zinc Chloride, 200-270 °C wikipedia.org | p-Toluenesulfonic acid, Microwave irradiation researchgate.net | Reduced reaction time, improved yields, lower energy consumption. researchgate.net |
| Ullmann Condensation | Solvent | High-boiling solvents like nitrobenzene (B124822) ajrconline.org | Polar aprotic solvents (DMF, DMSO) ajrconline.org | Increased nucleophilicity of arylamines, facilitating substitution. ajrconline.org |
| General Acridine Synthesis | Heating Method | Conventional heating for extended periods wikipedia.org | Microwave-assisted heating rsc.org | Decreased reaction duration, reduced energy consumption. rsc.org |
Chemo-, Regio-, and Stereoselective Synthesis of 7-Acridinesulfonamide, 3-amino- Analogs
Achieving the specific 3,7-disubstitution pattern on the acridine core requires careful control over the selectivity of the reactions.
Regioselectivity , the control of which position on the aromatic ring reacts, is a key challenge. In electrophilic substitutions on the acridine ring, the electrophile preferably attacks the 2- or 7-position. pharmaguideline.com This intrinsic reactivity can be exploited to introduce substituents at the desired 7-position. The synthesis of specifically substituted acridines often relies on using appropriately substituted starting materials. For example, in an Ullmann synthesis, starting with a 3-aminobenzoic acid derivative could potentially lead to a mixture of 1- and 3-substituted products after cyclization, which can be difficult to separate. scribd.com Therefore, a strategy for synthesizing 7-Acridinesulfonamide, 3-amino- would likely involve building the acridine core from precursors already bearing the amino and sulfonyl or precursor functional groups at the correct positions.
Chemoselectivity , the selective reaction of one functional group in the presence of others, is also critical. For instance, when synthesizing aminoacridines, protecting groups may be necessary to prevent unwanted side reactions with the amino group during the cyclization or subsequent modification steps. The reduction of a nitro group to an amine is a common strategy to install the amino functionality late in the synthesis, as demonstrated in the synthesis of 4-aminoacridines. nih.gov
Stereoselectivity is generally not a primary concern in the synthesis of the planar acridine ring itself, but it becomes important when chiral centers are present in substituents attached to the acridine core.
Green Chemistry Principles Applied to Acridinesulfonamide Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous materials, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds like acridines and sulfonamides.
A key focus of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. sci-hub.se Facile and environmentally friendly methods for sulfonamide synthesis have been developed using water as a solvent, which avoids the use of volatile organic compounds. sci-hub.senih.gov One-pot methods, where multiple reaction steps are carried out in the same vessel, also contribute to a greener process by reducing the need for purification of intermediates and minimizing solvent usage. rsc.org
The use of alternative energy sources, such as microwave irradiation, has been shown to be a successful green strategy in acridine synthesis. researchgate.netrsc.org Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.org Furthermore, the development of reusable catalysts, such as nano-Ru/Fe3O4 for sulfonamide synthesis, aligns with green chemistry principles by minimizing waste. nih.gov Recently, a strategy combining sonochemistry and ion induction has been reported for the rapid and environmentally friendly fabrication of acridine-functionalized covalent organic polymers in aqueous solutions. acs.orgnih.gov
Identification and Validation of Molecular Targets for 7-Acridinesulfonamide, 3-amino-
Based on its chemical structure, the primary molecular targets for 7-Acridinesulfonamide, 3-amino- are predicted to be DNA topoisomerases, carbonic anhydrases, and cholinesterases.
DNA Topoisomerases : The planar tricyclic acridine ring is a hallmark of compounds that interfere with DNA function. Acridine derivatives are known to inhibit both topoisomerase I and topoisomerase II. arabjchem.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The mechanism often involves the stabilization of the enzyme-DNA cleavable complex, leading to DNA strand breaks and subsequent cell cycle arrest and apoptosis. researchgate.net
Carbonic Anhydrases (CAs) : The sulfonamide group is a potent inhibitor of zinc-containing metalloenzymes, particularly carbonic anhydrases. nih.gov CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms exist, playing roles in physiological processes ranging from pH regulation to respiration. Inhibition of specific isoforms, such as the tumor-associated CA IX and CA XII, is a validated strategy in anticancer research. nih.gov
Cholinesterases : Aminoacridine derivatives, such as the well-known compound tacrine (B349632), are recognized inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Their inhibition is a key therapeutic approach for managing the symptoms of Alzheimer's disease. nih.gov
Ligand-Protein and Ligand-Nucleic Acid Interaction Studies of 7-Acridinesulfonamide, 3-amino-
The interaction of 7-Acridinesulfonamide, 3-amino- with its putative targets is dictated by its distinct chemical features.
Ligand-Nucleic Acid Interactions : The primary mode of interaction between the acridine core and nucleic acids is intercalation. The planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This interaction distorts the DNA structure, interfering with the processes of replication and transcription and inhibiting the function of DNA-processing enzymes like topoisomerases. researchgate.net This binding is stabilized by van der Waals forces and pi-pi stacking interactions between the acridine ring and the DNA bases.
Ligand-Protein Interactions :
Carbonic Anhydrases : The sulfonamide moiety (—SO₂NH₂) is critical for inhibiting CAs. The deprotonated sulfonamide anion coordinates directly with the Zn²⁺ ion located in the enzyme's active site. This binding is further stabilized by a network of hydrogen bonds with amino acid residues, such as threonine and glutamic acid, within the active site cavity, effectively blocking the enzyme's catalytic activity.
Topoisomerases : Acridine derivatives can act as topoisomerase poisons. They stabilize the covalent intermediate formed between the enzyme and DNA, known as the cleavable complex. This prevents the re-ligation of the DNA strand, leading to double-strand breaks.
Cholinesterases : For cholinesterases, aminoacridine derivatives are thought to bind to the active site gorge. The interaction involves the protonated amino group forming a cationic-pi interaction with aromatic residues, such as tryptophan, in the gorge, thereby blocking the entry of the acetylcholine substrate. nih.gov
Modulation of Intracellular Signaling Pathways by 7-Acridinesulfonamide, 3-amino-
By engaging its molecular targets, 7-Acridinesulfonamide, 3-amino- can be expected to modulate several key intracellular signaling pathways.
DNA Damage and Apoptosis Pathways : Inhibition of topoisomerases leads to the accumulation of DNA strand breaks. This triggers the DNA damage response (DDR), activating sensor proteins like ATM and ATR. This cascade ultimately leads to cell cycle arrest, often at the G2/M phase, and can initiate programmed cell death (apoptosis) through the activation of caspase pathways. Acridine derivatives are well-documented inducers of cell cycle arrest and apoptosis. researchgate.net
pH Regulation and Hypoxia-Inducible Pathways : By inhibiting tumor-associated carbonic anhydrases like CA IX and CA XII, the compound can disrupt the tumor's ability to regulate pH in the hypoxic microenvironment. CA IX is regulated by the transcription factor HIF-1α and its inhibition can interfere with signaling pathways that promote tumor cell survival and proliferation under hypoxic conditions.
Cholinergic Signaling : As a potential cholinesterase inhibitor, the compound could increase the synaptic levels of acetylcholine. In the central nervous system, this would enhance cholinergic neurotransmission, a pathway crucial for cognitive functions like memory and learning. nih.gov Furthermore, some cholinesterase inhibitors have been shown to modulate downstream signaling involving protein kinase C (PKC) and MAP kinase pathways. nih.gov A 9-aminoacridine derivative has also been shown to reduce levels of IL-1β and CCL-2, suggesting an influence on inflammatory signaling pathways. nih.gov
Enzyme Inhibition Kinetics and Specificity of 7-Acridinesulfonamide, 3-amino- (e.g., Topoisomerases, Carbonic Anhydrases, Cholinesterases)
While kinetic data for 7-Acridinesulfonamide, 3-amino- is not available, the inhibitory activities of structurally related compounds against its putative target classes have been extensively studied.
Carbonic Anhydrase Inhibition: Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, which share a similar amino-cyclic structure, have been evaluated for their inhibitory activity against human (h) CA isoforms. These compounds showed micromolar inhibition constants against the tumor-related isoforms hCA IX and hCA XII while displaying high selectivity over the ubiquitous cytosolic isoforms hCA I and hCA II. nih.gov
Table 1: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms by Related Amino-Quinolinone Derivatives
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity |
|---|---|---|---|
| Peptide-dihydroquinolinone Conjugates | hCA IX | 37.7–86.8 µM nih.gov | No inhibition of hCA I/II up to 100 µM nih.gov |
Topoisomerase Inhibition: Many acridine derivatives are potent inhibitors of topoisomerase II. Their mechanism often involves interfering with the enzyme's ability to relax supercoiled DNA.
Cholinesterase Inhibition: Cymserine (B1245408) analogues, which are complex heterocyclic structures, have been developed as selective inhibitors of butyrylcholinesterase (BuChE). Kinetic analyses demonstrate that these compounds can act as highly potent competitive or mixed-type inhibitors with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov This highlights the potential for nitrogen-containing heterocyclic compounds to be potent cholinesterase inhibitors.
Table 2: Butyrylcholinesterase Inhibition by Cymserine Analogues
| Compound | Inhibition Type | Apparent Kᵢ (nM) |
|---|---|---|
| Bisnorcymserine | Competitive | 0.7 nih.gov |
| Dihydrobenzodioxepine cymserine (DHBDC) | Partial Mixed Competitive | 2.22 - 7.91 nih.gov |
Cellular Fate and Localization of 7-Acridinesulfonamide, 3-amino- within Research Models
The cellular uptake and distribution of 7-Acridinesulfonamide, 3-amino- are likely driven by the distinct properties of its two main structural components.
Uptake : The uptake of sulfonamides can occur via diffusion of both the neutral and ionic species across the cell membrane, and is significantly influenced by the pH gradient between the extracellular medium and the cytoplasm. nih.gov The uptake of amino-containing compounds, such as aminoacridines, is an energy-dependent process. dovepress.com Therefore, the net cellular entry of the hybrid molecule would likely involve a combination of passive diffusion and active transport mechanisms.
Pre Clinical Biological Activity Profiling of 7 Acridinesulfonamide, 3 Amino Analogs
In Vitro Antineoplastic Activity in Cell Lines and Mode of Cell Death Induction
Acridine-sulfonamide hybrids and 9-aminoacridine (B1665356) derivatives have demonstrated significant in vitro antineoplastic activity across various cancer cell lines. mdpi.comnih.govarabjchem.org The primary mechanism of action for many of these analogs involves the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair. mdpi.comnih.gov The acridine (B1665455) ring intercalates into the DNA, while other structural components enhance the compound's selectivity and activity. mdpi.com
Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest. For instance, acridine/sulfonamide hybrids, specifically compounds 7c and 8b, were found to induce apoptosis and reduce the S phase of the cell cycle. mdpi.comnih.gov Compound 8b, in particular, was the most active against HepG2 (human liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. mdpi.comnih.gov Another study on 9-aminoacridine derivatives also reported cell cycle arrest and apoptosis induction as key mechanisms of their anticancer effects. arabjchem.orgbenthamdirect.com
The cytotoxic effects of these analogs have been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). The data reveals that the substitution pattern on the acridine ring significantly influences the anticancer potency.
Table 1: In Vitro Antineoplastic Activity of Acridine-Sulfonamide Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 8b | HepG2 | 14.51 | mdpi.comnih.gov |
| HCT-116 | 9.39 | mdpi.comnih.gov | |
| MCF-7 | 8.83 | mdpi.comnih.gov | |
| 5b | HepG2 | 8.30 | indexcopernicus.com |
| HCT-116 | 8.93 | indexcopernicus.com | |
| MCF-7 | 5.88 | indexcopernicus.com | |
| 7c | Topo-II Inhibition | 7.33 | mdpi.comnih.gov |
| APZ7 | MCF-7 | 46.402 µg/ml | benthamdirect.com |
| AP10 | MCF-7 | 59.42 µg/ml | benthamdirect.com |
Antimicrobial Efficacy and Mechanistic Resistance Studies in Pathogen Models
9-Aminoacridine and its analogs have been identified as antimicrobial agents. medchemexpress.com Their mechanism of action involves interaction with bacterial DNA and disruption of the proton motive force, as observed in Klebsiella pneumoniae. medchemexpress.com Furthermore, 9-Aminoacridine has been explored as an adjuvant to enhance the effects of conventional antibiotics like Rifampin against multidrug-resistant bacteria. medchemexpress.com The acridine scaffold is a known component in compounds with antimicrobial properties. arabjchem.org
Anti-inflammatory and Immunomodulatory Effects in Experimental Systems
Acridine derivatives have shown potential anti-inflammatory and immunomodulatory activities in experimental models. arabjchem.orgnih.govresearchgate.net For example, a 9-aminoacridine derivative, ACS-AZ, was found to modulate cytokine levels in an Ehrlich tumor model. researchgate.net Specifically, it reduced the levels of pro-inflammatory cytokines IL-1β and CCL-2 while increasing TNF-α and IL-4 levels, suggesting a complex immunomodulatory effect that contributes to its antitumor activity. researchgate.net The anti-inflammatory properties of some acridine derivatives have been noted alongside their other biological activities. arabjchem.org
Antiparasitic and Antiviral Activities in Laboratory Models
The acridine scaffold is a key structural feature in various antiparasitic and antiviral agents. rsc.org 9-Aminoacridines have been investigated for their activity against Leishmania species, with their mechanism of action potentially involving the inhibition of the parasite's DNA topoisomerase II. mdpi.com Studies have shown that 9-aminoacridine derivatives are generally more active than their 9-chloroacridine (B74977) counterparts against Leishmania infantum. mdpi.com The substitution at the 7-position of the acridine ring also plays a crucial role in their antileishmanial activity. mdpi.com
In terms of antiviral activity, 9-Aminoacridine has been shown to be an inhibitor of HIV-1, with its activity dependent on the presence and location of the amino group. medchemexpress.com It can inhibit virus replication in HIV-1 infected cell lines. medchemexpress.com Other cyclic amines related to the acridine structure have also shown inhibitory effects against influenza A2 virus. nih.gov
Neuroprotective and Cholinesterase Inhibitory Activities in In Vitro Assays
Acridine derivatives are well-known for their role as cholinesterase inhibitors, a key strategy in the symptomatic treatment of Alzheimer's disease. rsc.orgbiorxiv.orgnih.gov Tacrine (B349632), a 9-aminoacridine analog, was the first FDA-approved cholinesterase inhibitor for this purpose. nih.gov
Numerous studies have synthesized and evaluated novel acridine analogs for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain tacrine/acridine derivatives have shown potent inhibition of human AChE and BChE with IC₅₀ values in the nanomolar range, significantly more potent than tacrine itself. rsc.org Another study synthesized 9-aminoacridine derivatives that also exhibited potent dual inhibition of AChE and BChE. nih.gov These compounds are often designed as multi-target-directed ligands, aiming to also modulate other pathways involved in neurodegeneration, such as NMDA receptor antagonism. biorxiv.org Some acridine analogs have also been noted for their neuroprotective effects in vitro. biorxiv.org
Table 2: Cholinesterase Inhibitory Activity of Acridine Analogs
| Compound Class | Target Enzyme | IC₅₀ Range | Reference |
| Tacrine/acridine derivatives (29, 30, 31b, 31c) | hAChE | 2 - 8 nM | rsc.org |
| Tacrine/acridine derivatives (28, 29, 31a-c) | hBChE | 0.4 - 20 nM | rsc.org |
| 9-Aminoacridine derivatives (RM1-RM6) | AChE | 0.0004 - 0.006 nmol/L | nih.gov |
| 9-Aminoacridine derivatives (RM1-RM6) | BuChE | 0.003 - 0.0715 nmol/L | nih.gov |
Photophysical and Photobiological Applications
The unique structure of acridines imparts them with interesting photophysical properties, making them useful as fluorescent probes and photosensitizers. rsc.orgnih.gov 9-Aminoacridine is a well-known fluorescent probe used to measure transmembrane pH gradients. medchemexpress.comnih.gov Its fluorescence is quenched in the presence of mitochondrial membranes, a phenomenon that can be used to study the behavior of cations at the membrane surface. nih.gov
The photophysical behavior of 9-aminoacridine hydrochloride hydrate (B1144303) has been studied extensively in various media. dntb.gov.ua Furthermore, acridine derivatives have been incorporated into polymers to create materials with specific photoelectrochemical properties. acs.org In the context of photobiology, there are reports of 9-aminoacridine causing photosensitization skin reactions, highlighting its interaction with light in biological systems. nih.gov Derivatives of 9-aminoacridine are also used as matrices in MALDI mass spectrometry for the analysis of biomolecules like lipids and proteins. researchgate.netscribd.com
Advanced Spectroscopic and Structural Elucidation of 7 Acridinesulfonamide, 3 Amino
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of a compound in solution. For 7-Acridinesulfonamide, 3-amino-, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for analyzing the molecule's conformation.
¹H NMR: The proton NMR spectrum would reveal signals corresponding to the distinct chemical environments of the protons. The aromatic protons on the acridine (B1665455) core would typically appear in the downfield region, approximately between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the precise location of each proton on the polycyclic ring system. The two protons of the primary amino group (-NH₂) would likely produce a broad singlet, while the protons of the sulfonamide (-SO₂NH₂) would also appear as a singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show distinct signals for each of the carbon atoms in the acridine ring, with those bonded to nitrogen or the sulfonamide group appearing at characteristic chemical shifts.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations, which would definitively link the sulfonamide group to the C7 position and the amino group to the C3 position of the acridine scaffold.
Expected ¹H and ¹³C NMR Data: Detailed experimental data for this specific compound is not readily available. The following table represents expected chemical shift ranges based on analogous structures.
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Acridine Aromatic C-H | 7.0 - 9.0 | 115 - 150 |
| Acridine Quaternary C | - | 120 - 160 |
| 3-Amino (-NH₂) | ~5.0 - 6.5 (broad) | - |
| 7-Sulfonamide (-SO₂NH₂) | ~7.0 - 8.0 (broad) | - |
X-ray Crystallography of 7-Acridinesulfonamide, 3-amino- and its Complexes with Biological Targets
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise coordinates of each atom. Obtaining a single crystal of 7-Acridinesulfonamide, 3-amino- would allow for the determination of its crystal lattice parameters (unit cell dimensions and space group) and its exact molecular geometry, including bond lengths, bond angles, and torsional angles. This would reveal the planarity of the acridine ring and the orientation of the amino and sulfonamide substituents.
Furthermore, co-crystallization with a biological target, such as an enzyme or protein receptor, would elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its biological activity. This is particularly relevant for sulfonamide-containing compounds, which are known to target enzymes like carbonic anhydrase.
Hypothetical Crystallographic Data Table: No published crystal structure for 7-Acridinesulfonamide, 3-amino- was found. This table illustrates the type of data that would be obtained from such an experiment.
| Parameter | Description |
|---|---|
| Chemical Formula | C₁₃H₁₁N₃O₂S |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | e.g., 4 |
| Key Bond Lengths | C-S, S-N, S-O, C-N (amino) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with very high precision, which serves to confirm its elemental composition. For 7-Acridinesulfonamide, 3-amino- (C₁₃H₁₁N₃O₂S), the calculated monoisotopic mass is approximately 285.0575 g/mol . HRMS would be expected to measure a mass-to-charge ratio (m/z) extremely close to this value.
Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion. The resulting fragmentation pattern is a molecular fingerprint, providing structural confirmation. Expected fragmentation pathways would include the loss of SO₂ (63.9619 Da) or the SO₂NH₂ group (79.9568 Da), as well as cleavages within the acridine ring structure.
Expected HRMS Data:
| Analysis | Expected Result |
|---|---|
| Calculated Monoisotopic Mass | 285.0575 Da |
| Observed [M+H]⁺ Ion | ~286.0648 m/z |
| Major Fragment Ions (m/z) | Loss of SO₂, loss of NH₂, cleavage of the sulfonamide bond |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. Each functional group exhibits characteristic absorption or scattering frequencies.
For 7-Acridinesulfonamide, 3-amino-, the FT-IR spectrum would prominently feature bands corresponding to the sulfonamide group, including asymmetric and symmetric stretching vibrations of the S=O bonds (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively). The N-H stretching of the primary amine and the sulfonamide NH₂ would appear in the 3500-3200 cm⁻¹ region. Vibrations from the C=C and C=N bonds of the acridine ring would be observed in the 1650-1450 cm⁻¹ range. Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring system.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3450 - 3250 |
| Sulfonamide (-SO₂NH₂) | N-H Stretch | ~3300 |
| Sulfonamide (-SO₂) | Asymmetric S=O Stretch | 1350 - 1310 |
| Sulfonamide (-SO₂) | Symmetric S=O Stretch | 1160 - 1140 |
| Acridine Ring | C=C / C=N Stretch | 1650 - 1450 |
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Interaction Characterization
UV-Visible and fluorescence spectroscopy are used to study the electronic properties of molecules. The acridine core is a known chromophore and fluorophore. The UV-Visible absorption spectrum of 7-Acridinesulfonamide, 3-amino- is expected to show multiple absorption bands in the UV and possibly the visible range, characteristic of the π-π* transitions within the extended aromatic system. nih.gov
The addition of the amino group (an electron-donating group) and the sulfonamide group (an electron-withdrawing group) to the acridine scaffold would influence the energy of these electronic transitions, causing shifts in the absorption and emission maxima compared to unsubstituted acridine. Fluorescence spectroscopy would measure the compound's emission spectrum upon excitation at an appropriate wavelength. The fluorescence quantum yield and lifetime are sensitive parameters that can change upon binding to biological macromolecules, making fluorescence a powerful tool for studying such interactions.
Expected Spectroscopic Properties:
| Parameter | Expected Observation |
|---|---|
| UV-Vis Absorption Maxima (λmax) | Multiple peaks in the 250-450 nm range, characteristic of the substituted acridine system. |
| Fluorescence Emission Maximum (λem) | Emission at a longer wavelength than the longest-wavelength absorption peak, likely in the blue-green region of the spectrum. |
Computational Chemistry and in Silico Studies of 7 Acridinesulfonamide, 3 Amino
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the binding mode of a small molecule ligand to the active site of a target protein. This information can provide insights into the mechanism of action of a compound and can be used to guide the design of more potent and selective inhibitors.
While specific molecular docking studies for 7-acridinesulfonamide, 3-amino- have not been reported, the general methodology would involve the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of 7-acridinesulfonamide, 3-amino- would be generated and optimized. The 3D structure of the biological target would be obtained from a repository such as the Protein Data Bank (PDB).
Docking Simulation: A docking program would then be used to systematically sample different conformations and orientations of the ligand within the binding site of the receptor
Analytical Method Development for Research Applications of 7 Acridinesulfonamide, 3 Amino
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for separating 7-Acridinesulfonamide, 3-amino- from starting materials, byproducts, and degradants, thereby ensuring the purity of the compound used in research applications.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of acridine (B1665455) derivatives. For 7-Acridinesulfonamide, 3-amino-, a reversed-phase HPLC method would be a suitable approach. While specific methods for this exact compound are not detailed in currently available literature, a general approach can be extrapolated. This would likely involve a C18 column with a gradient elution system. The mobile phase would typically consist of an aqueous component, such as water with a pH-modifying additive like trifluoroacetic acid or a buffer solution (e.g., phosphate (B84403) buffer), and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, set at a wavelength corresponding to the maximal absorbance of the acridine ring system. For preparative isolation, the developed analytical method can be scaled up, allowing for the purification of larger quantities of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) may be less suitable for a polar and potentially non-volatile compound like 7-Acridinesulfonamide, 3-amino- without prior derivatization. Derivatization of the amino and sulfonamide groups to increase volatility and thermal stability would be a necessary step for successful GC-MS analysis.
A summary of potential HPLC parameters is presented in the table below.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, e.g., 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at the λmax of the acridine chromophore |
| Injection Volume | 10-20 µL |
Spectrophotometric and Spectrofluorometric Methods for Quantification in Research Matrices
The inherent spectroscopic properties of the acridine nucleus provide a foundation for sensitive quantification methods.
Spectrophotometry , based on UV-Vis absorbance, offers a straightforward method for determining the concentration of 7-Acridinesulfonamide, 3-amino- in solution. The compound is expected to exhibit strong absorbance in the UV and possibly the visible region due to its extended aromatic system. A key parameter is the molar absorptivity (ε) at the wavelength of maximum absorbance (λmax), which allows for concentration determination using the Beer-Lambert law.
Spectrofluorometry is often more sensitive and selective than spectrophotometry. Acridine derivatives are known for their fluorescent properties. The excitation and emission wavelengths would need to be experimentally determined for 7-Acridinesulfonamide, 3-amino-. The fluorescence intensity is typically linearly proportional to the concentration over a certain range, enabling quantification at lower levels than absorbance-based methods.
| Method | Key Parameters | Application |
| UV-Vis Spectrophotometry | Wavelength of Maximum Absorbance (λmax), Molar Absorptivity (ε) | Quantification in pure solutions, reaction monitoring |
| Spectrofluorometry | Excitation Wavelength (λex), Emission Wavelength (λem) | Trace-level quantification, analysis in complex biological media |
Electrochemical Detection Methods for 7-Acridinesulfonamide, 3-amino- in Research Samples
Electrochemical methods can offer high sensitivity and are amenable to miniaturization for sensor applications. The electroactivity of the acridine ring system and the amino group makes 7-Acridinesulfonamide, 3-amino- a candidate for electrochemical detection. Techniques like cyclic voltammetry (CV) could be used to investigate the redox behavior of the compound, identifying oxidation and reduction potentials. Amperometric or voltammetric methods, such as differential pulse voltammetry, could then be developed for quantitative analysis by measuring the current response as a function of concentration. The electrode material (e.g., glassy carbon, gold) and the supporting electrolyte composition would be critical parameters to optimize for sensitivity and selectivity.
Bioanalytical Methodologies for Pre-clinical Sample Analysis
For pre-clinical research involving animal models, methods to quantify 7-Acridinesulfonamide, 3-amino- in biological matrices like tissue homogenates or cell extracts are necessary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. A method for 7-Acridinesulfonamide, 3-amino- would involve:
Sample Preparation: Extraction of the analyte from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: An HPLC or UHPLC system to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through fragmentation, providing a high degree of specificity.
Future Directions and Emerging Research Avenues for 7 Acridinesulfonamide, 3 Amino
Integration with Nanotechnology for Advanced Delivery Systems in Research Models
The field of nanomedicine offers revolutionary tools for enhancing the efficacy of therapeutic agents in research settings. nih.gov By leveraging materials at the nanoscale, targeted and controlled delivery of compounds can be achieved, overcoming many limitations of conventional administration. nih.gov For 7-Acridinesulfonamide, 3-amino-, integrating with nanotechnology represents a significant leap forward in preclinical research models.
Nanoparticles serve as the foundational building blocks of nanotechnology, offering a high carrying capacity and the ability to bind with various substances. nih.gov The encapsulation or conjugation of 7-Acridinesulfonamide, 3-amino- within nanocarriers such as liposomes, polymeric micelles, or solid lipid nanoparticles could enhance its stability, solubility, and bioavailability. nih.gov Polymeric micelles, for example, are particularly adept at delivering water-insoluble agents through their core-shell structure. nih.gov These advanced delivery systems are designed for target-specific delivery, which could allow researchers to investigate the compound's effects on specific cells or tissues with greater precision while minimizing off-target effects. nih.govnih.gov
Table 1: Potential Nanocarrier Systems for 7-Acridinesulfonamide, 3-amino-
| Nanocarrier Type | Potential Advantage in Research Models | Rationale for Use |
|---|---|---|
| Liposomes | Enhanced biocompatibility and ability to carry both hydrophilic and hydrophobic compounds. | The amphipathic nature of liposomes could accommodate the acridine (B1665455) structure, facilitating passage across cell membranes in vitro. |
| Polymeric Micelles | Increased stability in physiological systems and suitable for poorly water-soluble compounds. nih.gov | The hydrophobic core of micelles could encapsulate the acridine ring, improving its delivery in aqueous-based biological systems. nih.gov |
| Gold Nanoparticles | Facile surface functionalization and optical properties for imaging and tracking. | The sulfonamide or amino groups could be used to conjugate the compound to the nanoparticle surface, enabling simultaneous delivery and tracking in cellular studies. |
| Carbon Nanotubes | High surface area for drug loading and ability to penetrate cell membranes. | Could serve as a high-capacity carrier to deliver concentrated amounts of the compound to specific intracellular targets in research models. |
The use of such nano-based systems would enable more sophisticated in vitro and in vivo experiments, providing clearer insights into the compound's mechanism of action and potential efficacy.
Exploration of Novel Therapeutic Targets beyond Current Focus Areas
While initial research may focus on a specific biological target, the chemical architecture of 7-Acridinesulfonamide, 3-amino- suggests it may interact with multiple cellular components. The planar acridine ring is a classic DNA intercalating scaffold, but its derivatives are known to inhibit enzymes, disrupt protein-protein interactions, and modulate signaling pathways. Future research should systematically explore these alternative therapeutic targets.
High-throughput screening (HTS) campaigns against diverse panels of kinases, proteases, and phosphatases could uncover unexpected inhibitory activities. Furthermore, chemoproteomics approaches could be employed to identify direct binding partners of 7-Acridinesulfonamide, 3-amino- within the cellular proteome, revealing novel mechanisms and potential therapeutic applications. Exploring its effects on pathways implicated in complex diseases like neuroinflammation, metabolic disorders, or viral infections could open entirely new research domains.
Development of 7-Acridinesulfonamide, 3-amino- as a Fundamental Research Tool
Beyond direct therapeutic applications, compounds with unique properties can become invaluable tools for basic scientific research. The inherent fluorescence of the acridine core, for example, could be harnessed to develop molecular probes. By modifying the sulfonamide or amino groups, researchers could create derivatives that selectively bind to specific cellular structures or biomolecules, allowing for their visualization via fluorescence microscopy.
Such a tool could be used to study dynamic cellular processes in real-time without the need for larger fluorescent protein tags. For instance, if the compound is found to accumulate in specific organelles, it could be developed into a stain for those structures. If it binds to a particular enzyme, it could be used to track the enzyme's localization and activity within the cell.
Table 2: Potential Applications as a Research Tool
| Application Area | Description | Potential Impact |
|---|---|---|
| Fluorescent Probe | The acridine nucleus often exhibits fluorescent properties, which can be tailored by chemical modification. | Enables visualization of cellular components or tracking of the compound's distribution in biological systems. |
| Chemical Biology Scaffold | Use as a starting point for creating a library of derivatives to probe biological systems. | Facilitates the discovery of new bioactive molecules and the elucidation of complex biological pathways. |
| Affinity-Based Probe | Immobilization on a solid support to capture and identify binding proteins from cell lysates. | Helps to identify direct molecular targets and understand the compound's mechanism of action. |
The development of 7-Acridinesulfonamide, 3-amino- as a fundamental research tool would provide significant value to the broader scientific community, independent of its therapeutic potential.
Design of Multi-Targeting Acridinesulfonamide Hybrid Molecules
Complex diseases such as neurodegenerative disorders and cancer are often driven by multiple, interconnected pathological factors. nih.gov The traditional "one-drug, one-target" approach has shown limited efficacy against such diseases, leading to the emergence of a new paradigm: the design of multi-target-directed ligands (MTDLs). nih.gov This strategy involves creating single chemical entities capable of modulating several biological targets simultaneously. nih.gov
The structure of 7-Acridinesulfonamide, 3-amino- is an ideal scaffold for molecular hybridization, a key tool in the rational design of MTDLs. nih.gov The amino and sulfonamide groups provide convenient handles for chemical conjugation with other pharmacophores. For example, the acridine core could be linked to a moiety known to inhibit a specific enzyme, while the acridine itself targets a separate pathway. This approach aims to create synergistic effects, improve efficacy, and potentially reduce the likelihood of drug resistance.
Table 3: Hypothetical Multi-Target Hybrid Molecule Concepts
| Hybrid Concept | Second Pharmacophore | Combined Therapeutic Targets | Potential Disease Area |
|---|---|---|---|
| Neuroprotective Agent | Antioxidant Moiety (e.g., Ferulic Acid derivative) | DNA stabilization (Acridine) + Radical Scavenging (Antioxidant) | Alzheimer's Disease, Parkinson's Disease |
| Anti-Cancer Agent | Kinase Inhibitor (e.g., a fragment binding to a specific kinase) | Topoisomerase Inhibition (Acridine) + Signal Transduction Blockade (Kinase Inhibitor) | Various Cancers |
| Antiviral Agent | Neuraminidase Inhibitor Fragment | Viral Replication (Acridine) + Viral Release (Inhibitor Fragment) | Influenza |
This multi-targeting strategy has been successfully applied to discover potent inhibitors for viral diseases and is a promising avenue for developing more effective treatments for multifactorial conditions. nih.gov
Interdisciplinary Research Collaborations and Global Impact of Acridinesulfonamide Research
Advancing the research of a complex molecule like 7-Acridinesulfonamide, 3-amino- cannot be accomplished in isolation. It necessitates robust interdisciplinary collaboration, integrating expertise from diverse scientific fields. nih.govyale.edu Such partnerships are crucial for tackling complex health problems and translating basic discoveries into real-world applications. yale.edubirmingham.ac.uk
Future progress will depend on teams comprising:
Medicinal Chemists: To synthesize derivatives and build hybrid molecules.
Structural Biologists: To elucidate how the compound binds to its targets at an atomic level.
Cell Biologists and Pharmacologists: To characterize its effects in cellular and animal models.
Nanotechnologists: To design and test advanced delivery systems. nih.gov
Computational Scientists: To model interactions and predict the properties of new derivatives.
These collaborations, which bridge the gap between different disciplines, foster innovation and accelerate the translation of findings from the laboratory to clinical research. yale.edunih.gov By forming global research networks, scientists can share data, resources, and perspectives, amplifying the potential impact of acridinesulfonamide research and ensuring that discoveries benefit the wider scientific and medical communities. The success of such collaborations often hinges on effective communication and a shared vision to solve complex problems that are beyond the scope of any single discipline. nih.gov
Q & A
Q. What are the key synthetic pathways for 7-acridinesulfonamide, 3-amino-, and how can researchers optimize yield and purity in laboratory-scale synthesis?
Methodological Answer:
- Begin with sulfonation of the acridine core using chlorosulfonic acid, followed by amination at the 3-position via nucleophilic substitution. Intermediate purification steps (e.g., column chromatography or recrystallization) are critical to remove unreacted reagents and byproducts .
- Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) using factorial design to identify influential variables (e.g., time vs. yield). Pre-experimental screening via computational tools (e.g., COMSOL Multiphysics) can model reaction kinetics and thermodynamics to reduce trial-and-error .
- Validate purity using HPLC (high-performance liquid chromatography) with UV detection and NMR (nuclear magnetic resonance) spectroscopy to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 7-acridinesulfonamide, 3-amino-?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm absorption maxima in the acridine-sulfonamide range (e.g., 300–400 nm) to assess electronic transitions .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns specific to sulfonamide derivatives .
- HPLC : Pair with a C18 column and acetonitrile/water mobile phase to quantify purity and detect trace impurities. Calibrate against a reference standard .
Q. How should researchers design initial biological assays to evaluate the compound’s potential as a therapeutic agent?
Methodological Answer:
- Prioritize in vitro assays (e.g., enzyme inhibition or cell viability tests) using dose-response curves to determine IC50 values. Include positive controls (e.g., known acridine-based inhibitors) and replicate experiments to ensure statistical validity .
- Apply a quasi-experimental design with control and experimental groups to isolate the compound’s effects. Use ANOVA for cross-group comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 7-acridinesulfonamide, 3-amino- across different studies?
Methodological Answer:
- Conduct a meta-analysis of peer-reviewed studies to identify trends and outliers. Compare variables such as assay conditions (pH, temperature), cell lines, and solvent systems .
- Use cheminformatics tools (e.g., Schrödinger Suite) to model structure-activity relationships (SAR) and assess how minor structural variations (e.g., substituent positioning) impact bioactivity .
- Validate findings through independent replication studies, adhering to standardized protocols (e.g., OECD guidelines) to minimize variability .
Q. What computational strategies are effective for predicting the binding affinity of 7-acridinesulfonamide, 3-amino- with target proteins?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions. Prioritize targets with known acridine-binding pockets (e.g., topoisomerases) .
- Apply machine learning (ML) models trained on sulfonamide-protein binding datasets to predict affinity scores. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Integrate molecular dynamics (MD) simulations (e.g., GROMACS) to study binding stability under physiological conditions .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., temperature, pressure) during scale-up. Use Design of Experiments (DoE) to optimize multi-variable interactions .
- Characterize intermediates rigorously (e.g., via X-ray crystallography) to ensure structural consistency. Document deviations using a failure mode and effects analysis (FMEA) framework .
Q. What methodologies are recommended for investigating the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Combine knockdown/knockout studies (e.g., CRISPR-Cas9) in model organisms to identify genetic pathways affected by the compound .
- Use fluorescence microscopy with tagged analogs (e.g., FITC-labeled 7-acridinesulfonamide) to track cellular uptake and sublocalization .
- Apply transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment, followed by pathway enrichment analysis (e.g., KEGG) .
Methodological Considerations
Q. How should researchers validate the reproducibility of experimental data for 7-acridinesulfonamide, 3-amino-?
Methodological Answer:
- Adopt blind testing protocols, where independent labs replicate experiments using identical materials and protocols. Share raw data via repositories (e.g., Zenodo) for transparency .
- Use intra-laboratory calibration with reference standards and inter-laboratory comparisons to identify systemic errors .
Q. What frameworks are effective for integrating computational and experimental data in studies of this compound?
Methodological Answer:
- Develop a multi-scale modeling pipeline : Start with quantum mechanical (QM) calculations for electronic properties, transition to MD for protein interactions, and validate with wet-lab assays .
- Leverage AI-driven platforms (e.g., ICReDD’s interdisciplinary workflows) to iteratively refine hypotheses based on experimental feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
